Cas no 89-83-8 (Thymol)

      Thymol(2-Isopropyl-5-methylphenol)I.e5-methyl-2-Isopropyl phenol,Colorless crystals or colorless crystalline powder at room temperature,It smells of thyme or thyme.To skin\Eyes\Mucosa irritating.Thymus, a plant naturally found in the Labiatae family\Thyme\Oregano \Cymbidium aromaticum\In the seeds of Apium graveolens.Soluble inethanolIsoorganic solvent,Slightly soluble in water andglycerol.Strong corrosive effect.Used for making spices\Drugs and indicators, etc,It is also commonly used in dermatosis and ringworm.
Thymol structure
Thymol structure
Thymol
89-83-8
C10H14O
150.217563152313
MFCD00002309
34530
6989

Thymol Properties

Names and Identifiers

    • 2-Isopropyl-5-methylphenol
    • P-CYMEN-3-OL
    • PHYMOLSULFONPHTHALEIN
    • S NO 879
    • THYME CAMPHOR
    • THYMOL
    • THYMOL BLUE TS
    • THYMOL BLUE ETHANOL (50)
    • 2-Isopropyl-5-methylphenolneat
    • 5-Methyl-2-(propan-2-yl)phenol
    • 5-Methyl-2-isopropylphenol
    • 5-methyl-2-propan-2-ylphenol
    • THYMOL(P)
    • 1-hydroxy-2-isopropyl-5-methylbenzene
    • 1-methyl-4-isopropyl-3-hydroxybenzene
    • 2-isopropyl-5-methyl-phenol
    • 3-methyl-6-isopropyl-phenol
    • 3-p-Cymenol
    • 5-methyl-2-(1-methylethyl)phenol
    • 6-Isopropyl-3-methylphenol
    • 6-Isopropyl-m-cresol
    • Isopropyl cresol
    • Thymic acid
    • THYMOL, EXTRA PURE, BP
    • Thymol (thymol)
    • IPMP
    • 2-Isopropyl-5-methyl phenol
    • m-Thymol
    • Phenol, 5-methyl-2-(1-methylethyl)-
    • 3-Hydroxy-p-cymene
    • 5-Methyl-2-isopropyl-1-phenol
    • 3-Methyl-6-isopropylphenol
    • p-Cymene, 3-hydroxy-
    • 1-Hydroxy-5-methyl-2-isopropylbenzene
    • m-Cresol, 6-isopropyl-
    • 6-Isopropyl-p-cresol
    • Thymol (natural)
    • 5-met
    • 5-Methyl-2-(1-methylethyl)phenol
    • 5-Methyl-2-(1-methylethyl)phenol (ACI)
    • Thymol (8CI)
    • 1-Methyl-3-hydroxy-4-isopropylbenzene
    • 2-Hydroxy-1-isopropyl-4-methylbenzene
    • Apiguard
    • Marukarep RM
    • MeSH ID: D013943
    • NSC 11215
    • NSC 47821
    • NSC 49142
    • T 0501
    • Thymol Chrystals
    • MLS001074692
    • SMR000471893
    • MLSMR
    • thymol;2-isopropyl-5-methyl phenol
    • FLE Disinfectant
    • Thymol, meets analytical specification of Ph. Eur., BP, NF, 99-101%
    • SCHEMBL22165
    • EINECS 201-944-8
    • CAS-89-83-8
    • C09908
    • HMS2267P15
    • Cleanwell Natural Original Hand Sanitizer Wipes
    • THYMOL [WHO-DD]
    • Thymol, Pharmaceutical Secondary Standard; Certified Reference Material
    • THYMOL [VANDF]
    • Thymol, SAJ first grade, >=98.0%
    • 5-Methyl-2-Isopropyl Phenol
    • 5-methyl-2-(propan-2-yl)phenol
    • InChI=1/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7,11H,1-3H
    • AE-562/43461428
    • GTPL2499
    • Tox21_111613
    • BBL011604
    • CCG-266209
    • 5-methyl-2-(1-methylethyl)-phenol
    • LMPR0102090029
    • SR-01000763796
    • Influenza Care
    • Thymol, tested according to Ph.Eur.
    • Isopropyl-m-cresol
    • NCGC00159373-03
    • 89-83-8
    • THYMOL [JAN]
    • Z57127464
    • s5157
    • Thymol, analytical standard
    • NSC11215
    • Thymol; 5-Methyl-2-(methylethyl)phenol
    • Chronic Bronchitis Synergy
    • FEMA No. 3066
    • NSC-11215
    • Thymol, >=98.5%
    • SR-01000763796-2
    • FEMA Number 3066
    • FLE Antibacterial Solution
    • HY-N6810
    • BIDD:ER0658
    • UNII-3J50XA376E
    • DB02513
    • SBI-0653324.0001
    • BENZENE,2-HYDROXY,1-ISOPROPYL,4-METHYL THYMOL
    • Influenza Care Synergy
    • CS-0008421
    • 3J50XA376E
    • Thymate
    • AC-34742
    • EPA Pesticide Chemical Code 080402
    • THYMOL [EP MONOGRAPH]
    • NSC47821
    • 3-Hydroxy-1-methyl-4-isopropylbenzene
    • CCRIS 7299
    • Thymol (TN)
    • THYMOL (MART.)
    • Common Colds Synergy
    • AI3-00708
    • Acute Bronchitis Synergy
    • THYMOL [MI]
    • CHEBI:27607
    • THYMOL (EP MONOGRAPH)
    • A845314
    • Cleanwell Natural Orange Vanilla Hand Sanitizing Wipes
    • Q408883
    • Thymol, United States Pharmacopeia (USP) Reference Standard
    • NCGC00159373-04
    • thymol crystal puriss
    • BDBM50240432
    • D01039
    • THYMOLUM [HPUS]
    • Cymophenol, alpha-
    • NS00006694
    • M0410
    • THYMOL [FCC]
    • Thymol & propolis
    • STK397445
    • W-100357
    • DTXSID6034972
    • THYMOL [HSDB]
    • THYMOLUM
    • Phenol, 2-isopropyl-5-methyl-
    • Acute Bronchitis
    • NSC49142
    • BRD-K17458574-001-07-7
    • CHEMBL29411
    • NCGC00254459-01
    • Thymol,(S)
    • Cleanwell Natural Orange Vanilla Hand Sanitizer
    • Thymol, Standard for quantitative NMR, TraceCERT(R)
    • Tox21_300358
    • THYMOL (USP-RS)
    • Thymol, European Pharmacopoeia (EP) Reference Standard
    • NSC-49142
    • Common Colds
    • THYMOL [II]
    • THYMOL [MART.]
    • WLN: QR C1 FY1&1
    • AKOS000119786
    • Acne Vanish
    • Thymol, FCC, FG
    • THYMOL [USP-RS]
    • Thymol, primary pharmaceutical reference standard
    • Thymol (JP17/NF)
    • Thergy
    • DTXCID4014972
    • Caswell No. 856A
    • MB00129
    • DB-002030
    • Acne Vanish Synergyfor treatment of Acnes
    • THYMOL [FHFI]
    • Chronic Bronchitis
    • Thymol, puriss.
    • Benefect Natural Hand Sanitizer
    • 5-methyl-2-propan-2-yl-phenol
    • F0001-2201
    • EN300-17999
    • NCGC00159373-02
    • Tox21_111613_1
    • EC 201-944-8
    • 1e06
    • KS-5170
    • HSDB 866
    • NSC-47821
    • Thymol [JAN:NF]
    • MFCD00002309
    • NCGC00159373-05
    • +Expand
    • MFCD00002309
    • MGSRCZKZVOBKFT-UHFFFAOYSA-N
    • 1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7,11H,1-3H3
    • OC1C(C(C)C)=CC=C(C)C=1
    • 1907135

Computed Properties

  • 150.10400
  • 1
  • 1
  • 1
  • 150.104465
  • 20.2
  • 11
  • 120
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.3
  • 9
  • 0
  • 20.2
  • 150.22

Experimental Properties

  • 2.82400
  • 20.23000
  • 9399
  • nD20 1.5227; nD25 1.5204
  • 0.1 g/100 mL (20 ºC)
  • 232 °C(lit.)
  • 48-51 °C (lit.)
  • 1 mmHg ( 64 °C)
  • Fahrenheit: 213.8 ° f < br / > Celsius: 101 ° C < br / >
  • 3066 | THYMOL
  • ethanol: soluble50mg/mL
  • 2000 μg/mL in methanol
  • Colorless crystals or colorless crystalline powder
  • Stable. Incompatible with strong oxidizing agents, organic materials, strong bases.
  • Slightly soluble in water, easily soluble in glacial acetic acid, paraffin oil, ethanol, ether, chloroform, ethyl acetate, carbon disulfide, olive oil and other organic solvents
  • Sensitive to humidity
  • 0.965 g/mL at 25 °C(lit.)
  • Index of refraction: 0.9699 at 25 °C/4 degC; 1.5227 at 20 °C/D; 1.5204 at 25 °C/D
  • Odor of thyme

Thymol Security Information

Thymol Customs Data

  • 29071900
  • China Customs Code:

    2907199090

    Overview:

    2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Thymol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0036Q9-25g
5-Methyl-2-(1-methylethyl)phenol
89-83-8 >99.0%(GC)
25g
$29.00 2024-10-31
A2B Chem LLC
AB47889-25g
5-methyl-2-(propan-2-yl)phenol
89-83-8 >99%(GC)
25g
$24.00 2024-10-31
abcr
AB119151-100 g
Thymol, 98%; .
89-83-8 98%
100 g
€56.00 2023-07-20
Apollo Scientific
OR921899-100g
Thymol
89-83-8 95%
100g
£85.00 2024-10-31
Enamine
EN300-17999-0.05g
5-methyl-2-(propan-2-yl)phenol
89-83-8 95.0%
0.05g
$19.0 2024-10-31
FUJIFILM
202-18371-5G
Thymol for spray solution
89-83-8
5g
JPY 13300 2023-09-15
Key Organics Ltd
KS-5170-1MG
Thymol
89-83-8 >97%
1mg
£36.00 2023-09-07
Life Chemicals
F0001-2201-0.25g
5-methyl-2-(propan-2-yl)phenol
89-83-8 95%+
0.25g
$18.0 2023-09-07
Nature Science Technologies
NST-10-209-100 g
89-83-8 98% (GC)
100g
€ 80 2023-07-10
PhytoLab
89287-50mg
Thymol
89-83-8 ≥ 95.0 %
50mg
€54 2024-10-31

Thymol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Chromium chloride (CrCl3) Solvents: Methanol ;  4 h, 2 MPa, 280 °C
Reference
Insight into the solvent, temperature and time effects on the hydrogenolysis of hydrolyzed lignin
Shu, Riyang; Zhang, Qi; Ma, Longlong; Xu, Ying; Chen, Pengru; et al, Bioresource Technology, 2016, 221, 568-575

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Sulfuric acid ,  Amberlyst 15 ;  30 min, 150 °C
Reference
Microwave-Assisted Process Intensification of Synthesis of Thymol Using Carbonized Sulfonic Acidic Resin (CSA) Catalyst
Ali, Asraf A.; Gaikar, Vilas G., Industrial & Engineering Chemistry Research, 2011, 50(11), 6543-6555

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triethylamine ,  Phosphorazidic acid, diethyl ester Solvents: Dimethylformamide ,  Toluene ;  30 min, rt; 3 h, reflux
1.2 Reagents: Potassium hydroxide Solvents: Glycerol ,  Ethanol ,  Water ;  2 h, reflux
1.3 Reagents: Citric acid Solvents: Water ;  pH 5
Reference
High-yielding cleavage of (aryloxy) acetates
Spurg, Anke; Waldvogel, Siegfried R., European Journal of Organic Chemistry, 2008, (2), 337-342

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Ethylene glycol ,  Hydrogen Catalysts: Palladium Solvents: Ethanol
Reference
A novel route to thymol from m-cresol
Divakar, K. J.; Dhekne, V. V.; Kulkarni, B. D.; Joshi, P. L.; Rao, A. S., Organic Preparations and Procedures International, 2000, 32(1), 92-94

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Tungstate(6-), hexatriaconta-μ-oxooctadecaoxobis[μ9-[phosphato(3-)-κO:κO:κO:κO′:… Solvents: Methanol ,  Tetrahydrofuran ;  10 min, 20 °C
Reference
Efficient method for tetrahydropyranylation/depyranylation of phenols and alcohols using a solid acid catalyst with Wells-Dawson structure
Romanelli, Gustavo P.; Baronetti, Graciela; Thomas, Horacio J.; Autino, Juan C., Tetrahedron Letters, 2002, 43(42), 7589-7591

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3)
Reference
Oil of Eucalyptus dives
Stephan, K.; Duker, Marg., Journal fuer Praktische Chemie (Leipzig), 1931, 129, 145-50

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate
Reference
Alkylation of m-cresol with propylene
Kharchenko, L. S.; Zavgorodnii, S. V., Zhurnal Prikladnoi Khimii (Sankt-Peterburg, 1964, 37(1), 165-70

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Ethylene glycol ,  Potassium hydroxide Solvents: Ethylene glycol ;  1 h, reflux
Reference
Ethylene glycol as hydrogen donor for the syntheses of thymol analogues via hydrolysis of 4-methylcoumarins
Chang, Junbiao; Wang, Shuyang; Shen, Zhenhua; Huang, Gang; Zhang, Yueteng; et al, Tetrahedron Letters, 2012, 53(50), 6755-6757

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Hydrogen Catalysts: Palladium Solvents: Methanol ;  60 min, rt
Reference
Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups
Ramanathan, Ahalya; Jimenez, Leslie S., Synthesis, 2010, (2), 217-220

Synthetic Circuit 10

Reaction Conditions
Reference
Synthesis of thymol
Yang, Zeyu; Deng, Weici, Cuihua Xuebao, 1990, 11(1), 80-2

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Water Catalysts: p-Toluenesulfonic acid
Reference
A selective hydrolysis of aryl acetates
Blay, Gonzalo; Luz Cardona, M.; Begona Garcia, M.; Pedro, Jose R., Synthesis, 1989, (6), 438-9

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
Reference
Olefin isomerization by a ruthenium carbenoid complex. Cleavage of allyl and homoallyl groups
Cadot, Christine; Dalko, Peter I.; Cossy, Janine, Tetrahedron Letters, 2002, 43(10), 1839-1841

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Isopropanol ,  Water ;  0 °C; 0 °C → 120 °C; 0.5 - 2 h, 80 - 120 °C
1.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  1 h, 30 - 60 °C
Reference
Synthesis of m-Thymol
Sheng, Wei-jian; Wang, Yu-hua; Jiang, Xu-liang; Zhu, Chang-ming, Zhejiang Gongye Daxue Xuebao, 2002, 30(5), 496-499

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  2 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Chemical composition of Inula cuspidata C.B. Clarke
Mathela, C. S.; Tiwari, A.; Padalia, R. C.; Chanotiya, C. S., Indian Journal of Chemistry, 2008, (8), 1249-1253

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Sodium hydroxide Solvents: Methanol ;  7 h, 220 °C
Reference
Thermochemical lignin depolymerization and conversion to aromatics in subcritical methanol: effects of catalytic conditions
Singh, Sunit Kumar; et al, New Journal of Chemistry, 2016, 40(4), 3677-3685

Thymol Raw materials

Thymol Preparation Products

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